
(E)-3-ethylhept-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-ethylhept-3-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as ethyl trans-3-hepten-2-one and is commonly used in the fragrance and flavor industry. This compound is responsible for the fruity and floral aroma in several fruits and vegetables, including apple, pear, banana, and tomato. In recent years, (E)-3-ethylhept-3-en-2-one has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (E)-3-ethylhept-3-en-2-one is not well understood. However, it is believed that this compound interacts with the olfactory receptors in the nose, which are responsible for detecting odor molecules. When (E)-3-ethylhept-3-en-2-one binds to these receptors, it triggers a signal that is sent to the brain, resulting in the perception of a fruity or floral aroma.
Effets Biochimiques Et Physiologiques
(E)-3-ethylhept-3-en-2-one does not have any significant biochemical or physiological effects on the human body. This compound is considered safe for consumption and is commonly used in food and beverage products. However, it is important to note that some individuals may be allergic to (E)-3-ethylhept-3-en-2-one, which can cause adverse reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-ethylhept-3-en-2-one in lab experiments include its relatively simple synthesis method, low cost, and availability. Additionally, this compound is considered safe for use in laboratory settings and does not pose any significant health risks. However, one of the limitations of using (E)-3-ethylhept-3-en-2-one in lab experiments is its limited applications. This compound is primarily used in the fragrance and flavor industry and does not have many other potential applications.
Orientations Futures
There are several potential future directions for the use of (E)-3-ethylhept-3-en-2-one in scientific research. One potential direction is the development of new flavor and fragrance compounds that are based on (E)-3-ethylhept-3-en-2-one. Additionally, this compound could be used in the development of new perfumes and colognes. Another potential direction is the use of (E)-3-ethylhept-3-en-2-one in the development of new drugs or therapies. It is possible that this compound could have therapeutic effects on the human body, although more research is needed to explore this possibility. Overall, (E)-3-ethylhept-3-en-2-one has significant potential for use in various scientific research applications, and further research is needed to fully explore its potential.
Méthodes De Synthèse
(E)-3-ethylhept-3-en-2-one can be synthesized through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between ethyl acetate and 3-hepten-2-one. Another method involves the reaction of ethyl acetoacetate with 3-hepten-2-one in the presence of a base catalyst. The synthesis of (E)-3-ethylhept-3-en-2-one is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
(E)-3-ethylhept-3-en-2-one has several potential applications in scientific research. One of the most significant applications is its use as a flavor and fragrance compound. This compound is commonly used in the food and beverage industry to enhance the aroma and taste of various products. Additionally, (E)-3-ethylhept-3-en-2-one has been used in the perfume industry to create floral and fruity scents.
Propriétés
Numéro CAS |
180259-73-8 |
|---|---|
Nom du produit |
(E)-3-ethylhept-3-en-2-one |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
(E)-3-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-6-7-9(5-2)8(3)10/h7H,4-6H2,1-3H3/b9-7+ |
Clé InChI |
FWZCRSVKRMIWPD-VQHVLOKHSA-N |
SMILES isomérique |
CCC/C=C(\CC)/C(=O)C |
SMILES |
CCCC=C(CC)C(=O)C |
SMILES canonique |
CCCC=C(CC)C(=O)C |
Synonymes |
3-Hepten-2-one, 3-ethyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



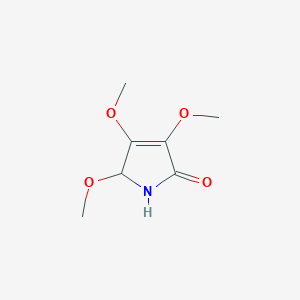
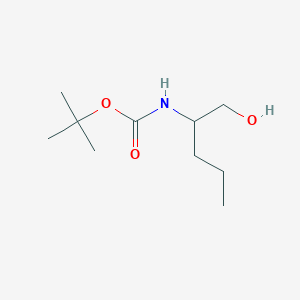

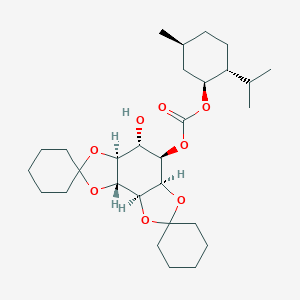
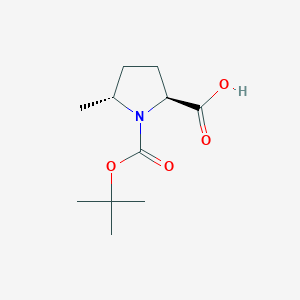
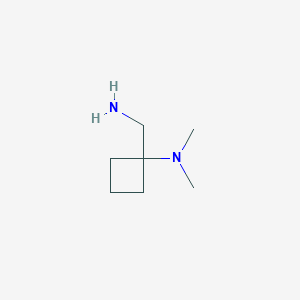
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)
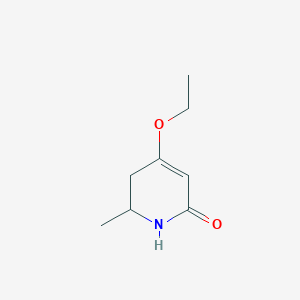

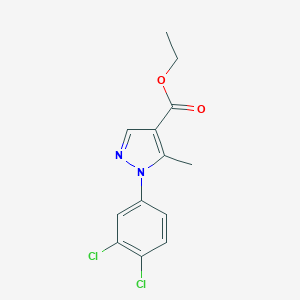
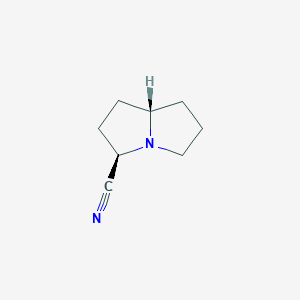
![4-Ethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B69065.png)